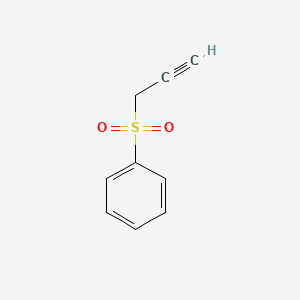

Phenyl propargyl sulfone

CAS No.: 2525-40-8

Cat. No.: VC3885264

Molecular Formula: C9H8O2S

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2525-40-8 |

|---|---|

| Molecular Formula | C9H8O2S |

| Molecular Weight | 180.23 g/mol |

| IUPAC Name | prop-2-ynylsulfonylbenzene |

| Standard InChI | InChI=1S/C9H8O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 |

| Standard InChI Key | XRZMPJGMAIXQRM-UHFFFAOYSA-N |

| SMILES | C#CCS(=O)(=O)C1=CC=CC=C1 |

| Canonical SMILES | C#CCS(=O)(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Phenyl propargyl sulfone (CAS 2525-40-8) has a molecular weight of 180.224 g/mol and the IUPAC name 1-(phenylsulfonyl)prop-2-yne . Its structure comprises a phenyl group attached to a sulfone moiety, which is further linked to a propargyl group (HC≡C-CH₂-). The InChIKey XRZMPJGMAIXQRM-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional features .

Table 1: Physicochemical Properties of Phenyl Propargyl Sulfone

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.224 g/mol |

| CAS Registry Number | 2525-40-8 |

| Appearance | White crystalline solid |

| Melting Point | Not reported |

| Solubility | Likely soluble in THF, DMSO |

Synthesis Methodologies

Magnesium-Mediated Coupling of Sulfonyl Chlorides and Alkyl Halides

A robust method involves reacting sulfonyl chlorides with propargyl halides in the presence of magnesium turnings. For example, p-toluenesulfonyl chloride and propargyl bromide undergo coupling in tetrahydrofuran (THF) under ultrasonication at 60°C, yielding phenyl propargyl sulfone in moderate to high yields . The mechanism proceeds via in situ generation of a sulfinate intermediate, which reacts with the propargyl halide to form the C–S bond .

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Mg-mediated coupling | Mg, THF, ultrasound, 60°C | 70–85% | |

| Oxidation of sulfide | H₂O₂ (30%), 75°C | 64–88% |

Oxidation of Propargyl Sulfides

Phenyl propargyl sulfide can be oxidized to the corresponding sulfone using 30% aqueous hydrogen peroxide (H₂O₂) at 75°C . This method avoids metal catalysts and is scalable, though reaction times may extend to 58 hours for complete conversion .

Reactivity and Stability

Isomerization Tendencies

Propargyl sulfones are susceptible to base-induced isomerization. For instance, treatment with sodium ethoxide converts phenyl propargyl sulfone to allenyl sulfones (e.g., (phenylsulfonyl)allene) via a -sigmatropic shift . This reactivity is critical in designing tandem reactions for complex molecule synthesis.

Electrophilic and Nucleophilic Behavior

The sulfone group activates the propargyl moiety toward nucleophilic attack, enabling cycloadditions and conjugate additions. The electron-withdrawing nature of the -SO₂- group enhances the electrophilicity of the adjacent carbon, facilitating reactions with amines, thiols, and organometallics .

Applications in Organic Synthesis

C–S Bond Functionalization

Phenyl propargyl sulfone serves as a substrate in transition-metal-catalyzed C–S bond cleavage. For example, palladium catalysts mediate its coupling with aryl halides to form biaryl sulfones, valuable in agrochemicals .

Cycloaddition Reactions

The propargyl group participates in [3+2] cycloadditions with azides, forming triazole-linked sulfones—a motif prevalent in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume